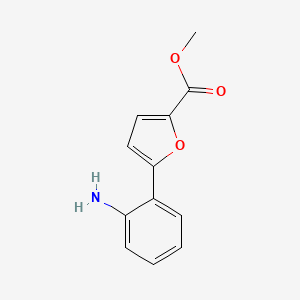

Methyl 5-(2-aminophenyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-aminophenyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZTMZWNJSVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409339 | |

| Record name | methyl 5-(2-aminophenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-14-2 | |

| Record name | methyl 5-(2-aminophenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54023-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: Methyl 5-(2-aminophenyl)furan-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(2-aminophenyl)furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The furan ring can participate in electrophilic substitution reactions, leading to the formation of new compounds with diverse biological activities.

Comparison with Similar Compounds

Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with the amino group at the 4-position of the phenyl ring.

Methyl furan-2-carboxylate: Lacks the amino group on the phenyl ring.

5-(2-aminophenyl)furan-2-carboxylic acid: Similar structure but without the methyl ester group.

Uniqueness: Methyl 5-(2-aminophenyl)furan-2-carboxylate is unique due to the specific positioning of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Methyl 5-(2-aminophenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound features a furan ring with an amino group at the 2-position of the phenyl moiety, contributing to its unique reactivity and biological properties. The molecular formula is C12H13N1O3, with a molecular weight of approximately 217.22 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors, which may include the use of furan derivatives and amines.

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Anticancer Properties :

- Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For instance, IC50 values in the range of 43.38 µM to 326.75 µM have been reported, showcasing its potential as an anticancer agent .

- Antimicrobial Activity :

-

Antioxidant Properties :

- Preliminary studies suggest that this compound may possess antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The amino group can form hydrogen bonds with specific enzymes or receptors, modulating various biological processes.

- Electrophilic Reactions : The furan ring participates in electrophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular targets.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Tok et al., 2022 | A549 (Lung Cancer) | 43.38 | Anticancer |

| Phutdhawong et al., 2019 | HeLa (Cervical Cancer) | 62.37 | Anticancer |

| Phutdhawong et al., 2019 | E. coli | 250 | Antibacterial |

| Phutdhawong et al., 2019 | B. subtilis | 250 | Antibacterial |

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting cancer and bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate generally follows a multi-step process starting from furan-2-carboxylic acid or related furan derivatives:

Step 1: Esterification of Furan-2-carboxylic Acid

Furan-2-carboxylic acid is esterified with methanol in the presence of an acid catalyst (commonly sulfuric acid) to produce methyl furan-2-carboxylate. This reaction typically occurs under reflux conditions, facilitating the formation of the methyl ester.

Step 2: Introduction of the 2-Aminophenyl Group

The amino-substituted phenyl group is introduced at the 5-position of the furan ring via a substitution or coupling reaction. This is often accomplished by:

Nitration of the phenyl ring to form a nitro intermediate (e.g., nitrobenzene derivatives).

Subsequent reduction of the nitro group to the amino group using reducing agents such as iron powder, tin chloride, or catalytic hydrogenation.

Step 3: Amination Reaction

The amination involves functionalizing the furan ring with the 2-aminophenyl substituent. Transition metal-catalyzed cross-coupling reactions (e.g., palladium or nickel catalysis) may be employed to facilitate the C-C bond formation between the furan and the aminophenyl moiety, optimizing yield and selectivity.

Step 4: Purification

The final product is purified by chromatographic methods or recrystallization to ensure high purity suitable for further biological or chemical applications.

Industrial Production Methods

For industrial-scale synthesis, the following strategies are adopted to enhance efficiency, yield, and reproducibility:

-

The use of continuous flow reactors allows precise control over reaction parameters such as temperature, pressure, and reaction time. This ensures consistent product quality and scalability.

-

Transition metal catalysts, including palladium or nickel complexes, are optimized to improve the amination step's efficiency, reducing by-products and reaction times.

-

Automated systems streamline the synthesis process, enabling high-throughput production with minimal manual intervention.

Types of Chemical Reactions Involved

The preparation and subsequent functionalization of this compound involve several key reaction types:

| Reaction Type | Description | Common Reagents/Conditions | Major Products/Formations |

|---|---|---|---|

| Esterification | Conversion of carboxylic acid to methyl ester via reaction with methanol and acid catalyst | Methanol, H2SO4, reflux | Methyl furan-2-carboxylate |

| Aromatic Nitration | Introduction of nitro group on phenyl ring as precursor to amino group | Nitrobenzene, HNO3/H2SO4 mixture | Nitro-substituted phenyl derivatives |

| Reduction | Conversion of nitro group to amino group | Fe/acid, SnCl2, catalytic hydrogenation | Aminophenyl derivatives |

| Cross-Coupling | Formation of C-C bond between furan ring and aminophenyl moiety | Pd or Ni catalysts, suitable ligands | This compound |

| Oxidation (optional) | Oxidation of intermediate compounds to carboxylic acids or ketones | KMnO4, H2CrO4 | Carboxylic acids, ketones |

| Substitution | Electrophilic substitution on amino group for further functionalization | Halogens with Lewis acid catalysts | Halogenated or nitro derivatives |

Detailed Experimental Data and Reaction Optimization

The following table summarizes typical reaction conditions and yields for related furan ester syntheses and functionalizations, which underpin the preparation of this compound:

| Substrate / Step | Solvent | Additives/Catalysts | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification of furan-2-carboxylic acid | Methanol | Sulfuric acid (catalyst) | 40 | 12 | 89 | High yield methyl ester formation |

| Amination (nitro reduction) | Various | Fe/acid or SnCl2 | RT-80 | 4-24 | 70-90 | Efficient conversion of nitro to amino |

| Cross-coupling (C-C bond formation) | Organic solvent | Pd or Ni catalyst + ligand | 20-100 | 4-24 | 75-98 | Optimized for purity and yield |

Research Findings and Notes

The amino group on the phenyl ring plays a critical role in the compound's reactivity and biological activity, necessitating careful control of reduction and substitution steps to avoid side reactions.

Transition metal catalysts significantly improve the amination step's efficiency, with palladium-based catalysts commonly preferred for their selectivity.

Continuous flow synthesis methods are increasingly favored for industrial production due to their scalability and reproducibility.

The esterification step is robust and well-established, typically yielding over 85% methyl ester under mild acid-catalyzed conditions.

Reduction of nitro groups to amino groups can be performed under mild conditions to preserve the furan ring and methyl ester functionalities.

Summary Table of Preparation Methodology

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Yield (%) |

|---|---|---|---|

| 1. Esterification | Acid-catalyzed esterification | Furan-2-carboxylic acid, methanol, H2SO4, reflux | ~89% |

| 2. Nitration | Electrophilic aromatic substitution | Nitrobenzene, nitrating mixture | Intermediate nitro compound |

| 3. Reduction | Nitro to amino conversion | Fe/acid or SnCl2, catalytic hydrogenation | 70-90% |

| 4. Cross-coupling | C-C bond formation | Pd or Ni catalyst, ligands, organic solvent | 75-98% |

| 5. Purification | Chromatography/Recrystallization | Silica gel, recrystallization solvents | High purity product |

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-(2-aminophenyl)furan-2-carboxylate?

Answer:

The synthesis typically involves coupling a substituted furan carboxylate with an aromatic amine. A common approach is to use a palladium-catalyzed cross-coupling reaction between methyl 5-bromofuran-2-carboxylate and 2-aminophenylboronic acid under Suzuki-Miyaura conditions. Protecting the amine group (e.g., with Boc or acetyl) during synthesis is critical to prevent side reactions. Post-reaction deprotection and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensure high purity. Reaction optimization (e.g., temperature, catalyst loading) is necessary to improve yield, as seen in analogous furan derivatives .

Basic: How can the purity and structural integrity of this compound be confirmed?

Answer:

A combination of analytical techniques is required:

- NMR Spectroscopy : and NMR verify the presence of the aminophenyl group (aromatic protons at δ 6.5–7.5 ppm) and the methyl ester (singlet at δ ~3.8 ppm).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and detects impurities.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak ([M+H] at m/z 218.1).

- Melting Point : Consistency with literature values (e.g., 122–126°C for analogous compounds) supports structural integrity .

Advanced: What strategies are effective for resolving contradictions in reported biological activities of this compound?

Answer:

Discrepancies in biological data often arise from assay conditions or compound stability. To address this:

- Standardize Assays : Use uniform cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and positive controls.

- Stability Testing : Monitor compound degradation under experimental conditions (e.g., pH, temperature) via LC-MS.

- Dose-Response Curves : Establish EC/IC values across multiple replicates.

- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies plausible binding modes to receptors, reconciling activity differences .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Answer:

Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) assess:

- Electrophilic Sites : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions (e.g., carbonyl carbon in the ester group).

- Reaction Pathways : Transition state modeling predicts nucleophilic attack at the furan ring or ester group.

- Solvent Effects : Polarizable Continuum Model (PCM) simulations evaluate solvent polarity’s impact on reactivity.

Experimental validation via kinetic studies (e.g., reaction with amines or thiols) corroborates computational findings .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N/Ar) to prevent oxidation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.

- Safety : Follow GHS guidelines (wear gloves, lab coat) due to potential skin sensitization risks .

Advanced: What experimental approaches are used to study the metabolic pathways of this compound in biological systems?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; analyze metabolites via LC-MS/MS.

- Isotope Labeling : -labeled compound tracks metabolic fate in excretion studies.

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms.

- Oxidative Pathways : Monitor furan ring oxidation products (e.g., dihydrodiols) as seen in analogous furan derivatives .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular structure of this compound?

Answer:

- Data Collection : Use a single crystal (grown via slow evaporation) and Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXT generates initial phases; SHELXL refines the model with anisotropic displacement parameters.

- Validation : Check R-factor (<5%), bond length/angle deviations, and electron density maps for disordered regions.

- Comparison : Overlay with DFT-optimized structures to confirm conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.